molecular formula C5H11NOS B11746958 3-Morpholinemethanethiol, (3S)- CAS No. 1273577-21-1

3-Morpholinemethanethiol, (3S)-

Cat. No.: B11746958
CAS No.: 1273577-21-1
M. Wt: 133.21 g/mol
InChI Key: JZIJQKKBGJSPCQ-YFKPBYRVSA-N
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Description

3-Morpholinemethanethiol, (3S)- is a chemical compound with the molecular formula C5H11NOS and a molecular weight of 133.21 g/mol It is characterized by the presence of a morpholine ring attached to a methanethiol group

Preparation Methods

The synthesis of 3-Morpholinemethanethiol, (3S)- can be achieved through several synthetic routes. One common method involves the reaction of morpholine with formaldehyde and hydrogen sulfide under controlled conditions . The reaction typically takes place in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-Morpholinemethanethiol, (3S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the thiol group can be converted to a sulfonic acid or disulfide using oxidizing agents such as hydrogen peroxide or sodium hypochlorite . Reduction reactions may involve the conversion of the thiol group to a sulfide using reducing agents like lithium aluminum hydride. Substitution reactions can occur at the morpholine ring, where nucleophiles such as halides or amines can replace the hydrogen atoms . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Morpholinemethanethiol, (3S)- involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with reactive cysteine residues in proteins, leading to the modulation of protein function . This interaction can result in the inhibition or activation of specific enzymes and signaling pathways, depending on the context. The morpholine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

3-Morpholinemethanethiol, (3S)- can be compared with other similar compounds, such as 3-Morpholinopropanethiol and 3-Morpholinobutanethiol . These compounds share the morpholine ring and thiol group but differ in the length of the carbon chain connecting these functional groups. The unique structure of 3-Morpholinemethanethiol, (3S)-, with its specific stereochemistry, may confer distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1273577-21-1

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

[(3S)-morpholin-3-yl]methanethiol

InChI

InChI=1S/C5H11NOS/c8-4-5-3-7-2-1-6-5/h5-6,8H,1-4H2/t5-/m0/s1

InChI Key

JZIJQKKBGJSPCQ-YFKPBYRVSA-N

Isomeric SMILES

C1COC[C@H](N1)CS

Canonical SMILES

C1COCC(N1)CS

Origin of Product

United States

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